(4,5,6,7-tetrahydro-1,3-benzothiazol-4-yl)methanol

medicinal chemistry synthetic intermediate positional isomerism

(4,5,6,7-Tetrahydro-1,3-benzothiazol-4-yl)methanol (CAS 77528-47-3) is a chiral, partially saturated benzothiazole derivative bearing a primary hydroxymethyl substituent at the 4-position of the cyclohexene ring. It belongs to the broader class of 4,5,6,7-tetrahydrobenzothiazoles, a scaffold recognized for its utility in medicinal chemistry and catalysis, serving as a key intermediate for dopamine receptor ligands, HDAC inhibitors, and chiral phosphine ligands.

Molecular Formula C8H11NOS
Molecular Weight 169.2
CAS No. 77528-47-3
Cat. No. B6279328
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4,5,6,7-tetrahydro-1,3-benzothiazol-4-yl)methanol
CAS77528-47-3
Molecular FormulaC8H11NOS
Molecular Weight169.2
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4,5,6,7-Tetrahydro-1,3-benzothiazol-4-yl)methanol (CAS 77528-47-3): Procurement-Relevant Chemical Identity and Structural Context


(4,5,6,7-Tetrahydro-1,3-benzothiazol-4-yl)methanol (CAS 77528-47-3) is a chiral, partially saturated benzothiazole derivative bearing a primary hydroxymethyl substituent at the 4-position of the cyclohexene ring . It belongs to the broader class of 4,5,6,7-tetrahydrobenzothiazoles, a scaffold recognized for its utility in medicinal chemistry and catalysis, serving as a key intermediate for dopamine receptor ligands, HDAC inhibitors, and chiral phosphine ligands [1]. The compound's molecular formula is C8H11NOS with a molecular weight of 169.25 g/mol, and it possesses a single stereogenic center at C4, making the enantiomeric composition a critical quality attribute for downstream stereoselective applications .

Why Generic Substitution of (4,5,6,7-Tetrahydro-1,3-benzothiazol-4-yl)methanol Is Not Scientifically Sound


Within the tetrahydrobenzothiazole family, the position of the hydroxymethyl group (4- vs. 2-substitution) and the presence or absence of additional substituents on the thiazole ring fundamentally alter the compound's reactivity, physicochemical properties, and downstream synthetic utility . The 4-hydroxymethyl isomer presents a stereogenic center at C4 that is absent in the 2-substituted analog, demanding enantioselective synthesis or chiral resolution for applications in asymmetric catalysis or chiral drug synthesis [1]. Furthermore, the 2-unsubstituted nature of this compound preserves the thiazole C2 position for subsequent functionalization, a strategic advantage over 2-amino or 2-methyl congeners that may require deprotection or lack further derivatization potential [2]. Simply interchanging with a 2-substituted or achiral analog risks compromising synthetic yield, enantiomeric purity, or the entire viability of a target-oriented synthesis route.

Quantitative Differentiation Evidence for (4,5,6,7-Tetrahydro-1,3-benzothiazol-4-yl)methanol Against Closest Analogs


Positional Isomer Comparison: 4-Hydroxymethyl vs. 2-Hydroxymethyl Tetrahydrobenzothiazole for Synthetic Intermediate Selection

The target compound (CAS 77528-47-3) is the 4-hydroxymethyl regioisomer of 4,5,6,7-tetrahydrobenzothiazole, in contrast to the commercially available 2-hydroxymethyl isomer (CAS 40516-71-0). While both share the identical molecular formula C8H11NOS and molecular weight (169.25 vs. 169.24 g/mol), the 4-substituted isomer possesses a stereogenic center at C4, enabling access to enantiopure building blocks for asymmetric synthesis, a capability not available with the achiral 2-substituted analog . In the context of tetrahydrobenzothiazole-derived HDAC inhibitors, the 4-position is a critical attachment point for the cap group that drives isoform selectivity, whereas the 2-position is typically occupied by the zinc-binding group or surface-recognition moiety, making the two isomers non-interchangeable in structure-activity relationship (SAR) campaigns [1].

medicinal chemistry synthetic intermediate positional isomerism

Molecular Weight Differentiation: Unsubstituted 4-Hydroxymethyl vs. 2-Amino-4-Hydroxymethyl Tetrahydrobenzothiazole for Physicochemical Property Tuning

The target compound (MW 169.25 g/mol) is significantly lighter than its 2-amino-substituted congener (2-amino-4,5,6,7-tetrahydrobenzo[d]thiazol-4-yl)methanol (CAS 405071-50-3, MW 184.26 g/mol), a difference of 15.01 g/mol (approximately 8.9% increase) due to the additional NH2 group . This mass difference reflects the presence of an extra hydrogen-bond donor and acceptor in the 2-amino analog, which is predicted to raise the boiling point (392.0 ± 22.0 °C for the 2-amino analog vs. predicted ~350-370 °C for the target) and increase aqueous solubility, potentially altering chromatographic behavior and formulation properties . For medicinal chemistry programs targeting blood-brain barrier penetration, the lower molecular weight and reduced hydrogen-bonding capacity of the target compound may confer a pharmacokinetic advantage, although direct comparative permeability data are not available [1].

physicochemical properties lead optimization molecular weight

C2-Unsubstituted Advantage: Differential Reactivity of (4,5,6,7-Tetrahydro-1,3-benzothiazol-4-yl)methanol vs. 2-Methyl Analog in Downstream Derivatization

The target compound lacks a substituent at the C2 position of the thiazole ring, distinguishing it from the 2-methyl analog (CAS 77528-54-2, MW 183.27 g/mol). This structural feature preserves the C2-H bond, which can be directly functionalized via C-H activation, lithiation, or halogenation to introduce diverse pharmacophores or ligating groups [1]. In contrast, the 2-methyl analog contains a relatively inert methyl group that would require multi-step functional group interconversion (e.g., radical bromination followed by nucleophilic displacement) to achieve similar diversification, incurring additional synthetic steps, lower atom economy, and potentially reduced overall yield . The 2-unsubstituted nature is particularly advantageous for the synthesis of phosphine ligands, where direct C2-phosphination has been demonstrated for benzothiazoles, providing access to hemilabile P,N-ligands for transition metal catalysis [2].

synthetic chemistry derivatization potential C-H functionalization

Enantiomeric Composition as a Critical Quality Attribute: (4,5,6,7-Tetrahydro-1,3-benzothiazol-4-yl)methanol in Asymmetric Synthesis vs. Racemic 2-Substituted Analogs

Unlike the achiral 2-hydroxymethyl and 2-methyl analogs, the target compound's stereogenic center at C4 necessitates rigorous control of enantiomeric purity for applications in asymmetric synthesis . Patent literature on tetrahydrobenzothiazole derivatives explicitly claims enantiomers and their acid addition salts as distinct chemical entities, underscoring the regulatory and scientific importance of enantiomeric composition [1]. For procurement, this means that suppliers must specify enantiomeric excess (ee%) or confirm racemic nature; the choice between racemic and enantiopure material has profound implications for downstream synthetic yield, catalyst performance, and biological activity. The (S)-2-bromo-4,5,6,7-tetrahydrobenzo[d]thiazol-4-yl)methanol (CAS 882490-29-1) demonstrates that the 4-hydroxymethyl scaffold can indeed be resolved into single enantiomers and further derivatized, establishing a precedent for enantioselective procurement strategies .

chiral resolution enantiomeric purity asymmetric catalysis

High-Value Application Scenarios for (4,5,6,7-Tetrahydro-1,3-benzothiazol-4-yl)methanol Based on Quantitative Differentiation Evidence


Chiral Building Block for Asymmetric Synthesis of Dopamine Receptor Ligands

The 4-hydroxymethyl substituent and stereogenic center make this compound an ideal starting material for preparing enantiopure tetrahydrobenzothiazole-based dopamine D2/D3 receptor ligands [1]. Unlike the achiral 2-hydroxymethyl analog, this compound can be resolved into single enantiomers or used in enantioselective transformations to access stereochemically defined drug candidates, a critical requirement for CNS-targeted therapeutics where enantiomeric purity directly impacts receptor binding affinity and selectivity [2].

Precursor for Chiral Phosphine Ligands in Asymmetric Transition Metal Catalysis

The C2-unsubstituted nature of this compound, combined with the 4-hydroxymethyl handle, enables sequential functionalization to generate P,N-ligands with defined chirality at the benzothiazole core [1]. Such ligands have demonstrated utility in Ir-, Au-, Pt-, Pd-, and Cu-catalyzed reactions, where the 4-substitution pattern offers a distinct steric and electronic environment compared to 2-substituted analogs, potentially leading to superior enantioselectivities in asymmetric transformations [2].

Key Intermediate for Tetrahydrobenzothiazole-Based HDAC Inhibitor Cap Group Exploration

In the design of histone deacetylase (HDAC) inhibitors, the 4-hydroxymethyl group serves as an attachment point for diverse cap groups that modulate isoform selectivity and cellular potency [1]. The SAR study of 16 tetrahydrobenzothiazole-based HDAC inhibitors demonstrated that modifications at the 4-position directly influence pan-HDAC inhibitory activity and cytotoxicity against cancer cell lines, with the leading compound (6h) exhibiting IC50 values in the low micromolar range across seven human cancer cell lines [2]. The target compound provides a direct entry point for this SAR exploration without requiring deprotection or functional group interconversion steps.

Diversity-Oriented Synthesis Scaffold for Antimicrobial and Anticancer Screening Libraries

The orthogonal reactivity of the C4-hydroxymethyl group and the C2-H bond enables rapid, divergent functionalization to generate structurally diverse compound libraries for phenotypic screening [1]. In vitro studies on benzothiazole derivatives have reported cytotoxicity against HeLa cells (IC50 = 0.126 μM) and SMMC-7721 hepatoma cells (IC50 = 0.071 μM), demonstrating the potential of this scaffold class for anticancer lead generation [2]. The target compound, as a versatile late-stage intermediate, allows medicinal chemists to explore both the 2- and 4-positions independently, maximizing chemical space coverage with minimal synthetic effort.

Quote Request

Request a Quote for (4,5,6,7-tetrahydro-1,3-benzothiazol-4-yl)methanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.